4-[Ethyl(phenyl)arsanyl]benzoic acid
Description
4-[Ethyl(phenyl)arsanyl]benzoic acid is an organoarsenic compound featuring a benzoic acid backbone substituted with an ethyl-phenylarsanyl group (-As(Et)(Ph)) at the para position. The arsenic atom introduces unique electronic and steric properties, distinguishing it from conventional benzoic acid derivatives.
Properties
CAS No. |
20480-64-2 |
|---|---|
Molecular Formula |
C15H15AsO2 |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
4-[ethyl(phenyl)arsanyl]benzoic acid |
InChI |
InChI=1S/C15H15AsO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
MLUWAHPXUJIEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)arsanyl]benzoic acid typically involves the reaction of ethyl(phenyl)arsine with a benzoic acid derivative. One common method is the reaction of ethyl(phenyl)arsine with 4-bromobenzoic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)arsanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[Ethyl(phenyl)arsanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)arsanyl]benzoic acid involves its interaction with biological molecules. The compound can bind to proteins and enzymes, affecting their function. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
4-Ethylbenzoic Acid
- Structure : Lacks arsenic; contains a para-ethyl group directly attached to the benzoic acid ring.
- Properties: Molecular formula: C₉H₁₀O₂; MW: 150.18 g/mol . Acidity (pKa): ~4.2 (similar to benzoic acid due to the electron-donating ethyl group slightly reducing acidity) .
4-[(4-Ethylphenoxy)methyl]benzoic Acid
- Structure: Para-substituted benzoic acid with a (4-ethylphenoxy)methyl group.
- Properties: Molecular formula: C₁₆H₁₆O₃; MW: 256.30 g/mol . Increased hydrophobicity compared to 4-ethylbenzoic acid due to the phenoxy linker. Applications: Pharmaceutical intermediate; structural flexibility enhances binding to hydrophobic targets .
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic Acid
- Structure: Benzoic acid linked to a thiazole ring via an amino group, with ethyl and methoxyphenyl substituents.
- Properties: Molecular formula: C₁₉H₁₇N₂O₃S; MW: 353.42 g/mol . Applications: Studied for kinase inhibition; the thiazole moiety improves metabolic stability .
Organoarsenic Analogues
4-Ethylaminophenylarsenic Acid
- Structure: Arsenic atom bonded to a phenyl group, ethylamino substituent, and hydroxyl groups.
- Historical use: Investigated as an early antimicrobial agent .
4-Ethoxyphenyl Dichloroarsine
- Structure : Dichloroarsine linked to a para-ethoxyphenyl group.
- Properties: Molecular formula: C₈H₉AsCl₂O; MW: 265.99 g/mol . High reactivity due to labile As-Cl bonds; toxic and corrosive.
Comparative Analysis
Molecular and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Acidity (pKa) | LogP (Estimated) |
|---|---|---|---|---|---|
| 4-[Ethyl(phenyl)arsanyl]benzoic acid | C₁₅H₁₅AsO₂ | 310.20 | Benzoic acid, As(Et)(Ph) | ~3.8–4.5* | 2.5–3.2 |
| 4-Ethylbenzoic acid | C₉H₁₀O₂ | 150.18 | Benzoic acid, ethyl | ~4.2 | 2.1 |
| 4-[(4-Ethylphenoxy)methyl]benzoic acid | C₁₆H₁₆O₃ | 256.30 | Benzoic acid, phenoxy-methyl | ~4.5 | 3.8 |
| 4-Ethylaminophenylarsenic acid | C₈H₁₂AsNO₃ | ~245.12 | Arsenic acid, ethylamino, hydroxyl | ~2.5–3.0 | -0.5 |
*Predicted acidity: The arsenic-bound ethyl and phenyl groups exert electron-donating effects, slightly reducing acidity compared to benzoic acid.
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